4-(4-Chlorobenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

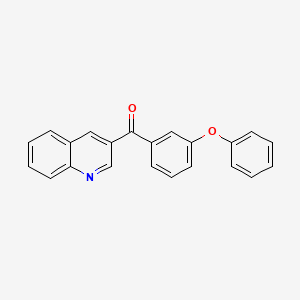

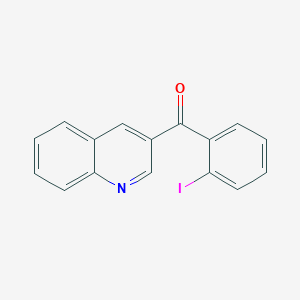

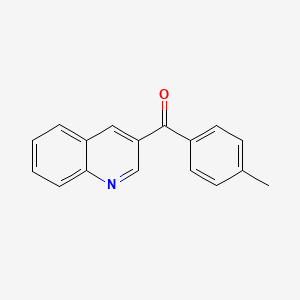

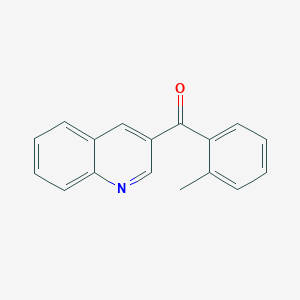

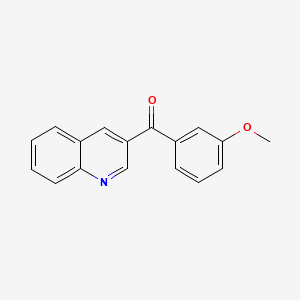

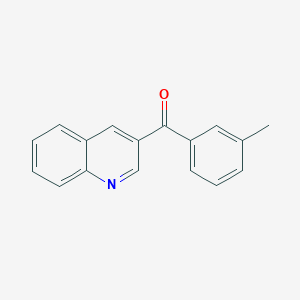

The molecular structure of 4-(4-Chlorobenzoyl)quinoline is characterized by the presence of a quinoline ring and a 4-chlorobenzoyl group. In a related compound, quinolin-8-yl 4-chlorobenzoate, X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Physical And Chemical Properties Analysis

4-(4-Chlorobenzoyl)quinoline is a colorless liquid chemical . Quinoline, a related compound, has a boiling point of 237 degrees Celsius and is sparingly soluble in water due to the presence of hydrophobic carbon chains .Wirkmechanismus

Target of Action

The primary targets of 3-(4-Chlorobenzoyl)quinoline, also known as 4-(4-Chlorobenzoyl)quinoline or MFCD12877731, are bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Mode of Action

3-(4-Chlorobenzoyl)quinoline exerts its bactericidal effect by interfering with the bacterium’s ability to make DNA . It inhibits the bacterial DNA gyrase enzyme, which is necessary for DNA replication . The compound binds to an allosteric site, triggering multimerisation .

Biochemical Pathways

The compound affects the quorum sensing (QS) pathways of bacteria . QS is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics . The compound targets the PQS (Pseudomonas quinolone signal)-dependent quorum sensing of Pseudomonas aeruginosa .

Pharmacokinetics

They have elimination half-lives varying between 3 and 14 hours . Biliary concentrations of quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The compound has been shown to have significant antibiofilm and antivirulence effects . It can prevent biofilm formation, disrupt pre-formed biofilms, and inhibit virulence . For example, one study found that a compound similar to 3-(4-Chlorobenzoyl)quinoline reduced biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-(4-Chlorobenzoyl)quinoline in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound is its insolubility in water, which can make it difficult to use in aqueous solutions.

Zukünftige Richtungen

Future research involving 4-(4-Chlorobenzoyl)quinoline could focus on its potential applications in the synthesis of other organic compounds. Additionally, further research could be done to investigate its potential biochemical and physiological effects. Additionally, research could be conducted to investigate the potential use of this compound as a catalyst in other reactions. Finally, research could be done to explore the potential of this compound as a drug delivery system.

Synthesemethoden

4-(4-Chlorobenzoyl)quinoline is synthesized by the reaction of 4-chlorobenzaldehyde and p-aminobenzaldehyde in the presence of an acid catalyst. The reaction of the two aldehydes produces a Schiff base, which is then hydrolyzed to form 4-(4-chlorobenzoyl)quinoline. The reaction is typically carried out in ethyl acetate or other solvents at temperatures ranging from 40 to 60 °C.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorobenzoyl)quinoline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of quinoline derivatives, as a catalyst in the synthesis of polymers, and in the synthesis of pharmaceuticals and dyes. It has also been used in the synthesis of a variety of organic compounds.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-(4-Chlorobenzoyl)quinoline has been found to play a role in biochemical reactions, particularly in the context of quorum sensing, a central communication system in bacteria . It has been used in the design of hybrid compounds targeting the Pseudomonas quinolone signal (PQS)-dependent quorum sensing of Pseudomonas aeruginosa .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEKSMMJCMLXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.